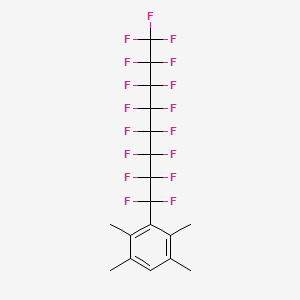
Octa-5,7-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-5,7-dienenitrile is an organic compound characterized by the presence of two double bonds and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octa-5,7-dienenitrile typically involves the reaction of terminal aryl alkynes with specific catalysts. One notable method employs a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of the terminal alkyne followed by zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and yields tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of rhodium catalysts and similar synthetic routes are likely employed on a larger scale to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Octa-5,7-dienenitrile undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The double bonds can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogens and other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Primary amines.
Substitution: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
Octa-5,7-dienenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Mécanisme D'action
The mechanism by which octa-5,7-dienenitrile exerts its effects is primarily through its reactive double bonds and nitrile group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simple nitrile compound used as a solvent in organic synthesis.
Acrylonitrile: Used in the production of plastics and synthetic rubber.
Butyronitrile: Another nitrile compound with applications in organic synthesis.
Uniqueness
Octa-5,7-dienenitrile is unique due to its combination of double bonds and a nitrile group, which provides a versatile platform for various chemical reactions. This makes it distinct from simpler nitrile compounds like acetonitrile and acrylonitrile, which do not possess the same level of reactivity and structural complexity.
Propriétés
| 74930-35-1 | |
Formule moléculaire |
C8H11N |
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
octa-5,7-dienenitrile |
InChI |
InChI=1S/C8H11N/c1-2-3-4-5-6-7-8-9/h2-4H,1,5-7H2 |
Clé InChI |
BVOWBNISLVCXSP-UHFFFAOYSA-N |
SMILES canonique |
C=CC=CCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)


![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)


